Tris(alumanylidynemethyl)alumane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically include the compound’s molecular formula, structure, and common uses. For example, Tris(hydroxymethyl)aminomethane is a common buffer used in biochemistry .

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized. For example, a study describes the synthesis of a Tris derivative .Molecular Structure Analysis

This would involve using techniques like X-ray crystallography or NMR to determine the compound’s structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, etc .Wissenschaftliche Forschungsanwendungen

OLED Material Research

Tris(8-hydroxyquinoline)aluminum(III) (Alq3) has significant applications in organic light-emitting diodes (OLEDs). It is used as an electron transport material and emitting layer in OLEDs. Studies have shown that the lowest singlet excited state (S1) of Alq3 is crucial for its performance in OLEDs. This state is mainly localized on one of the quinolate ligands, which impacts the OLED's efficiency and light-emitting characteristics (Halls & Schlegel, 2001).

Organic Solar Cells

Alq3 is also explored in the context of organic solar cells. The electronic properties and solubility of Alq3 can be tailored for better performance in solar cells. Studies have indicated that Alq3 and its derivatives, when used as anodic buffer layers or dopants in organic solar cells, enhance the power conversion efficiency, open circuit voltage, and overall photovoltaic performance (Tolkki et al., 2012).

Mixed Polylithium Aggregates

The tris(dimethylphosphinomethyl)-substituted lithium alkoxide, a compound related in structure to tris(alumanylidynemethyl)alumane, acts as a building block in mixed polylithium aggregates. These aggregates have applications in developing new materials with specific electronic or structural properties (Feustel & Müller, 2001).

Molecular Cage Development

Tris(hydroxymethyl)aminomethane (Tris) has been grafted onto the surface of polyoxotungstate to create a cubic polyoxometalate-organic molecular cage. This demonstrates the potential of tris-based compounds in constructing advanced materials with unique thermal and hydrothermal stability (Zheng et al., 2010).

Electroluminescence in OLEDs

Tris(8-hydroxyquinoline) aluminum (Alq3) is a critical material in OLED technology due to its electroluminescent properties. New polymorphs of Alq3, such as ε-Alq3, have been discovered, which contribute to the understanding of the material's crystal structure and its implications for OLED performance (Rajeswaran & Blanton, 2005).

Enhanced Photoluminescence

Research on tris(8-hydroxyquinoline) metal complexes like AlQ3 has shown that environmental factors significantly influence their optical properties. Annealing in specific environments can lead to enhanced photoluminescence, which is crucial for improving the performance of OLEDs (Shukla et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tris(alumanylidynemethyl)alumane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C.4Al |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVCGVPGBKGDTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

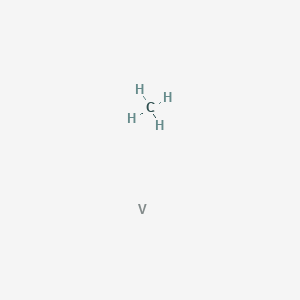

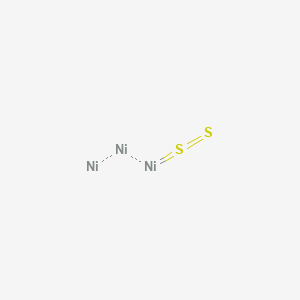

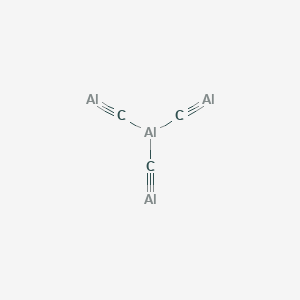

C(#[Al])[Al](C#[Al])C#[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Al4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(alumanylidynemethyl)alumane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.